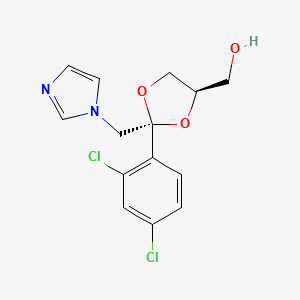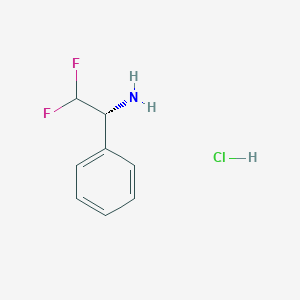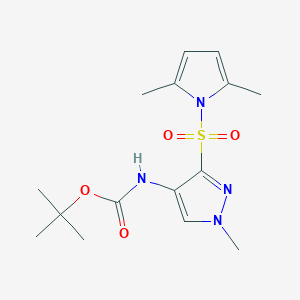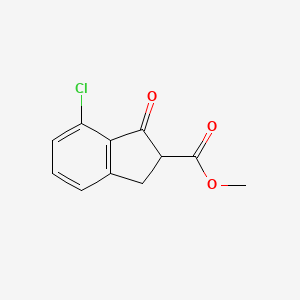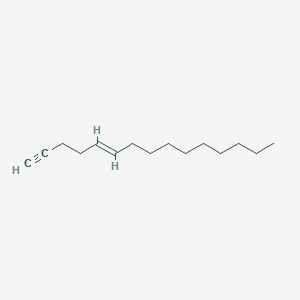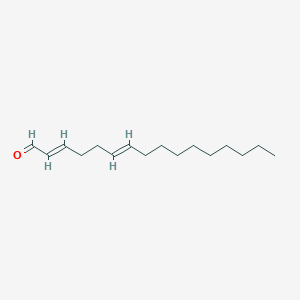
12-Methyl-1,2,3,4-tetrahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyl-1,2,3,4-tetrahydrochrysene (MTHC) is a polycyclic aromatic hydrocarbon (PAH) derived from the pyrolysis of organic compounds. It is a colorless, crystalline solid with a molecular weight of 140.20 g/mol and a melting point of approximately 210°C. MTHC has been studied extensively due to its potential applications in a variety of scientific fields, including biochemistry, physiology, and nanotechnology.
Scientific Research Applications
12-Methyl-1,2,3,4-tetrahydrochrysene has been studied extensively for its potential applications in various scientific fields. It has been found to have potential applications in biochemistry, physiology, and nanotechnology. In biochemistry, 12-Methyl-1,2,3,4-tetrahydrochrysene has been studied for its potential as an antioxidant and anti-inflammatory agent. In physiology, it has been studied for its potential to act as an anti-cancer agent. In nanotechnology, it has been studied for its potential to act as a nanomaterial for the development of new drug delivery systems.
Mechanism Of Action
The exact mechanism of action of 12-Methyl-1,2,3,4-tetrahydrochrysene is not fully understood. However, it is believed that 12-Methyl-1,2,3,4-tetrahydrochrysene works by binding to specific receptors in the body, which then activate certain pathways that lead to the desired effect. For example, in the case of its anti-inflammatory action, 12-Methyl-1,2,3,4-tetrahydrochrysene is believed to bind to the nuclear factor-kappa B (NF-κB) receptor, which then activates the NF-κB pathway, leading to the production of anti-inflammatory molecules.
Biochemical and Physiological Effects
12-Methyl-1,2,3,4-tetrahydrochrysene has been found to have a variety of biochemical and physiological effects. In terms of biochemical effects, 12-Methyl-1,2,3,4-tetrahydrochrysene has been found to act as an antioxidant and anti-inflammatory agent. In terms of physiological effects, 12-Methyl-1,2,3,4-tetrahydrochrysene has been found to act as an anti-cancer agent, as well as an agent that can reduce the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
12-Methyl-1,2,3,4-tetrahydrochrysene has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 12-Methyl-1,2,3,4-tetrahydrochrysene in laboratory experiments is its low cost and availability. Additionally, 12-Methyl-1,2,3,4-tetrahydrochrysene is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of 12-Methyl-1,2,3,4-tetrahydrochrysene is that it is a highly toxic compound and must be handled with extreme caution.
Future Directions
There are a variety of potential future directions for the research and application of 12-Methyl-1,2,3,4-tetrahydrochrysene. One potential direction is the development of new drug delivery systems based on 12-Methyl-1,2,3,4-tetrahydrochrysene nanomaterials. Additionally, further research into the biochemical and physiological effects of 12-Methyl-1,2,3,4-tetrahydrochrysene could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 12-Methyl-1,2,3,4-tetrahydrochrysene could lead to the development of new and improved therapeutic agents.
Synthesis Methods
12-Methyl-1,2,3,4-tetrahydrochrysene can be synthesized in a variety of ways, including thermal cracking, hydrogenation, and catalytic hydrogenation. The most common method of synthesis is the thermal cracking of petroleum fractions. This method involves heating petroleum fractions to temperatures of 400-500°C in the presence of oxygen and steam. The resulting products are then separated and purified to obtain 12-Methyl-1,2,3,4-tetrahydrochrysene.
properties
IUPAC Name |
12-methyl-1,2,3,4-tetrahydrochrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULYHPJDPMJNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Methyl-1,2,3,4-tetrahydrochrysene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

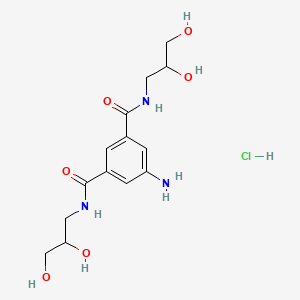
![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)
